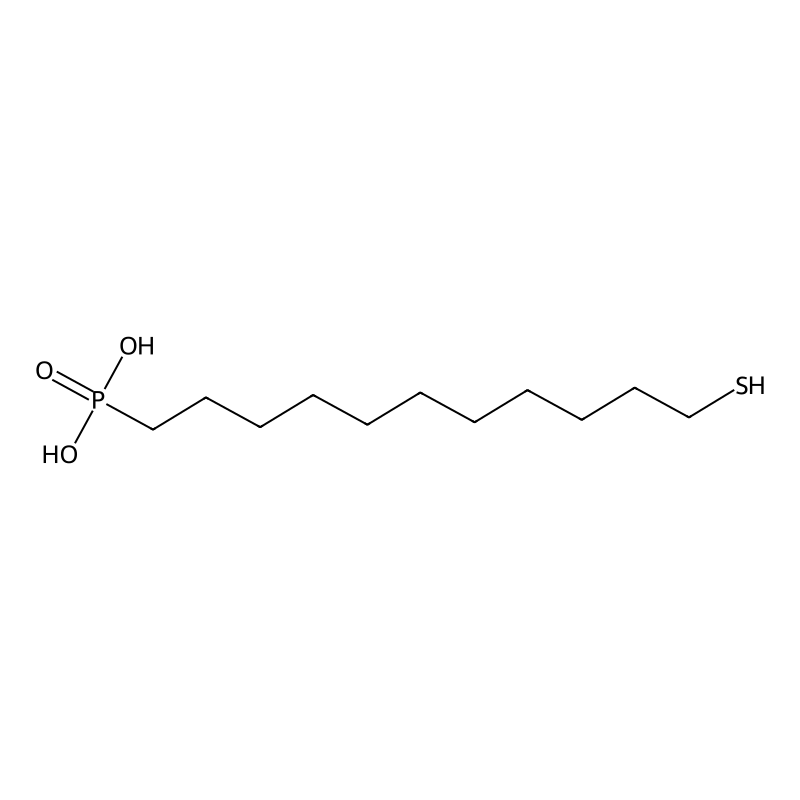

(11-Mercapto-undecanyl)-phosphonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Material Science: The presence of the thiol group (SH) suggests potential applications in metal binding and self-assembly. Thiol groups can form strong bonds with various metals, which could be useful in developing new materials with specific properties for applications in catalysis, electronics, or sensors .

- Corrosion Inhibition: Phosphonic acids are known for their ability to inhibit corrosion. (11-Mercapto-undecanyl)-phosphonic acid might be investigated for its potential to protect metals from corrosion due to the combined effects of the phosphonate group and the long alkyl chain .

- Bioconjugation: The thiol group can react with biomolecules containing disulfide bonds, enabling the attachment of (11-Mercapto-undecanyl)-phosphonic acid to surfaces or biomolecules for various purposes. This could be useful in drug delivery systems or the development of biosensors .

(11-Mercapto-undecanyl)-phosphonic acid is an organic compound characterized by its long hydrocarbon chain and phosphonic acid functional group. Its molecular formula is and it has a molecular weight of approximately 252.36 g/mol. The compound features a thiol group, which contributes to its ability to form self-assembled monolayers on various surfaces, particularly metals like gold and silver. This property makes it useful in nanotechnology and materials science .

The chemical reactivity of (11-Mercapto-undecanyl)-phosphonic acid is largely dictated by its thiol and phosphonic acid functionalities. Key reactions include:

- Formation of Self-Assembled Monolayers: The thiol group can react with metal surfaces, forming stable self-assembled monolayers that are crucial for various applications in biosensing and surface modification.

- Esterification: The phosphonic acid can undergo esterification reactions, allowing it to bond with alcohols or other nucleophiles, which can be useful in creating modified surfaces or new compounds.

- Redox Reactions: The thiol group can participate in redox reactions, potentially acting as a reducing agent under certain conditions .

Research into the biological activity of (11-Mercapto-undecanyl)-phosphonic acid indicates potential applications in biomedicine. Its ability to modify surfaces can enhance the biocompatibility of implants or devices. The compound may also exhibit antimicrobial properties, making it suitable for use in coatings that prevent bacterial adhesion . Additionally, its interaction with biological molecules could be leveraged for drug delivery systems, although more studies are needed to fully elucidate these mechanisms.

The synthesis of (11-Mercapto-undecanyl)-phosphonic acid typically involves:

- Starting Materials: The synthesis begins with 11-bromoundecanoic acid or similar alkyl halides.

- Nucleophilic Substitution: A nucleophilic substitution reaction where the thiol group replaces the bromine atom is performed.

- Phosphonation: The resulting alkyl thiol is then treated with phosphorous acid or related phosphorus compounds to introduce the phosphonic acid group.

- Purification: The final product is purified through recrystallization or chromatography methods to obtain a high-purity compound suitable for further applications .

(11-Mercapto-undecanyl)-phosphonic acid has a wide array of applications:

- Nanotechnology: Used to create self-assembled monolayers on nanoparticles for enhanced stability and functionality.

- Biosensors: Its ability to modify surfaces makes it ideal for developing biosensors that detect specific biomolecules.

- Surface Coatings: Employed in coatings that improve the biocompatibility of medical devices or implants.

- Drug Delivery Systems: Potential use in systems designed for targeted drug delivery due to its ability to interact with biological molecules .

Interaction studies of (11-Mercapto-undecanyl)-phosphonic acid focus on its binding properties with various substrates and biological molecules. Research indicates that it can effectively anchor onto metal surfaces, enhancing the stability and functionality of biosensors and other devices. Additionally, studies have shown that it can interact with proteins and nucleic acids, suggesting potential roles in bioconjugation and drug delivery systems .

Several compounds share structural similarities with (11-Mercapto-undecanyl)-phosphonic acid, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 11-Hydroxyundecylphosphonic acid | C11H25O4P | Hydroxy group enhances solubility and reactivity. |

| 11-Mercaptoundecanoic acid | C11H22O2S | Lacks phosphonic group; used in similar applications. |

| 1-Dodecanethiol | C12H26S | Simple alkyl thiol; used for SAM formation but lacks phosphonic functionality. |

Uniqueness

What sets (11-Mercapto-undecanyl)-phosphonic acid apart from these similar compounds is its unique combination of both thiol and phosphonic functionalities, allowing it to serve dual roles in surface modification and chemical reactivity. This dual functionality enhances its applicability in advanced materials science, particularly in the development of biosensors and nanostructures .